molecular formula C12H12BrNO4 B14001535 Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate CAS No. 6632-29-7

Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate

Cat. No.: B14001535
CAS No.: 6632-29-7
M. Wt: 314.13 g/mol
InChI Key: KLJWCKYHINZDLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination . This reaction sequence results in the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure maximum efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilides, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects .

Comparison with Similar Compounds

Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

6632-29-7

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate

InChI

InChI=1S/C12H12BrNO4/c1-2-18-12(17)11(16)14-9-5-3-4-8(6-9)10(15)7-13/h3-6H,2,7H2,1H3,(H,14,16)

InChI Key

KLJWCKYHINZDLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

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